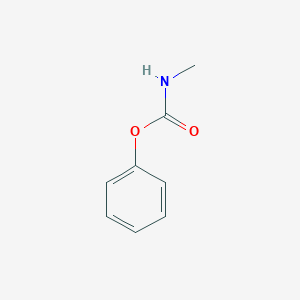

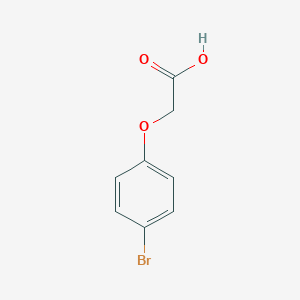

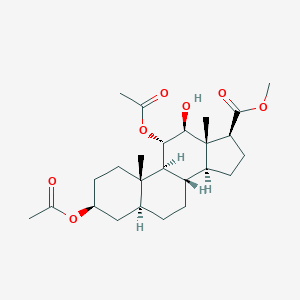

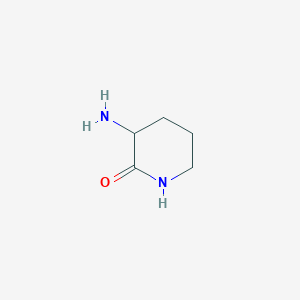

![molecular formula C13H18N2 B155002 6-苄基-2,6-二氮杂螺[3.4]辛烷 CAS No. 135380-28-8](/img/structure/B155002.png)

6-苄基-2,6-二氮杂螺[3.4]辛烷

描述

The compound 6-Benzyl-2,6-diazaspiro[3.4]octane is a derivative of the diazaspiroheptane family, which is a class of compounds featuring a spirocyclic structure with two nitrogen atoms incorporated into the ring system. Although the provided papers do not directly discuss 6-Benzyl-2,6-diazaspiro[3.4]octane, they provide insights into related structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of diazaspiroheptane derivatives, such as the 2,6-diazaspiro[3.3]heptane building block, has been reported to be concise and scalable. This suggests that similar methodologies could potentially be applied to synthesize 6-Benzyl-2,6-diazaspiro[3.4]octane. The usefulness of these compounds has been demonstrated in palladium-catalyzed aryl amination reactions, which could be a key reaction in the synthesis or functionalization of the target compound .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, which can influence their physical and chemical properties. For instance, the crystal structure of a related compound, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione, was elucidated using single-crystal X-ray diffraction, showing that it crystallizes in the triclinic P-1 space group with an envelope conformation of the cyclopentane ring . This information provides a basis for understanding the structural aspects of 6-Benzyl-2,6-diazaspiro[3.4]octane, which may also exhibit unique conformational features due to its spirocyclic framework.

Chemical Reactions Analysis

The chemical reactivity of diazaspiroheptane derivatives is highlighted by their application in Pd-catalyzed aryl amination reactions. These reactions yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, indicating that the diazaspiroheptane core can be functionalized to create a diverse array of compounds . This reactivity could be relevant to the chemical transformations that 6-Benzyl-2,6-diazaspiro[3.4]octane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. The study of structure-property relationships in related compounds, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, involved experimental and theoretical methods, including spectroscopy and density functional theory (DFT) calculations . These methods provided insights into the spectroscopic properties and lipophilicity of the compounds, which are important factors in their potential as anticonvulsant agents. By analogy, similar studies could be conducted on 6-Benzyl-2,6-diazaspiro[3.4]octane to determine its properties and potential applications.

科学研究应用

合成和结构分析

- 通过(3+2)环加成过程合成了6-苄基-2,6-二氮杂螺[3.4]辛烷。这种方法有效地产生了该化合物的多克量,突显了其在设计和合成药物替代品中的潜力(Wang et al., 2015)。

化学性质和衍生物2. 该化合物及其衍生物通过立体特异性的[3+2] 1,3-环加成获得。这些衍生物显示不同的构象,影响取代基的位置(Chiaroni et al., 2000)。

抑制研究3. 6-苄基-2,6-二氮杂螺[3.4]辛烷的衍生物已被评估其在轻钢腐蚀中的抑制性能。这些研究利用电化学技术和量子化学模拟来了解这些化合物作为缓蚀剂的有效性(Chafiq et al., 2020)。

药物化学应用4. 含有二氮杂螺[3.4]辛烷结构的新系列已被确认对人类疟原虫Plasmodium falciparum的各个阶段具有活性。这些发现表明在抗疟疾药物开发中具有潜在应用(Le Manach et al., 2021)。

抗结核药物性质5. 6-苄基-2,6-二氮杂螺[3.4]辛烷的某些衍生物显示出强效的抗结核药物性质。其中包括一种针对结核分枝杆菌的最小抑制浓度为0.016 μg/mL的先导化合物(Lukin et al., 2023)。

安全和危害

Safety data for “6-Benzyl-2,6-diazaspiro[3.4]octane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

6-benzyl-2,6-diazaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEPYEXHXJWMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CNC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568308 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,6-diazaspiro[3.4]octane | |

CAS RN |

135380-28-8 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

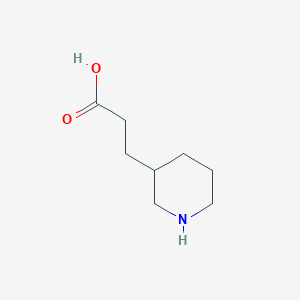

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)